molecular formula C7H7N5S B13094638 5-(5-Aminopyrazin-2-yl)thiazol-2-amine

5-(5-Aminopyrazin-2-yl)thiazol-2-amine

Cat. No.: B13094638
M. Wt: 193.23 g/mol
InChI Key: XDLKAHSWZKEARG-UHFFFAOYSA-N
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Description

5-(5-Aminopyrazin-2-yl)thiazol-2-amine is a heterocyclic compound featuring a thiazole core substituted with an aminopyrazine moiety. The thiazole ring (a five-membered ring containing nitrogen and sulfur) is linked to a pyrazine ring (a six-membered diazine) at the 5-position, with an additional amine group at the pyrazine’s 5-position.

Properties

Molecular Formula

C7H7N5S

Molecular Weight

193.23 g/mol

IUPAC Name

5-(5-aminopyrazin-2-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C7H7N5S/c8-6-3-10-4(1-11-6)5-2-12-7(9)13-5/h1-3H,(H2,8,11)(H2,9,12)

InChI Key

XDLKAHSWZKEARG-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=N1)N)C2=CN=C(S2)N

Origin of Product

United States

Chemical Reactions Analysis

5-(5-Aminopyrazin-2-yl)thiazol-2-amine undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-(5-Aminopyrazin-2-yl)thiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(5-Aminopyrazin-2-yl)thiazol-2-amine involves its interaction with various molecular targets and pathways. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in its anticancer activity.

Comparison with Similar Compounds

Pyrazine vs. Pyridine Substitution

  • 5-(Pyridin-4-yl)thiazol-2-amine (CAS 146366-04-3): Replaces the aminopyrazine group with a pyridine ring. This compound is used in kinase inhibition studies .
  • 5-(5-Methylpyrazin-2-yl)thiazol-2-amine: The methyl group on pyrazine (instead of an amino group) increases hydrophobicity, which could enhance membrane permeability but reduce hydrogen-bonding capacity .

Halogenated and Aromatic Substituents

  • 5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine (CAS 1493299-70-9): Incorporates a halogenated benzyl group, enhancing lipophilicity and resistance to metabolic degradation. Such substitutions are common in antimicrobial and antitumor agents .

Heterocyclic Hybrids

  • Benzothiazole-pyrimidine analogs (e.g., APY1, APY2): Combine thiazole with pyrimidine rings. APY1 (C17H13N5S) has a molecular weight of 319.39 and a melting point of 297–299°C, indicating high stability. Chlorine substitution (APY7) increases molecular weight (353.83) and slightly lowers the melting point (262–264°C), suggesting reduced crystallinity .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents Reference
5-(5-Aminopyrazin-2-yl)thiazol-2-amine (hypothetical) C7H7N5S 209.23 N/A 5-Aminopyrazine, thiazole
5-(Pyridin-4-yl)thiazol-2-amine C8H7N3S 177.23 N/A Pyridine
APY1 (benzothiazole-pyrimidine) C17H13N5S 319.39 297–299 Phenyl, pyrimidine
5-Methylthiazol-2-amine C4H6N2S 114.16 N/A Methyl
5-(4-Chloro-2-fluorobenzyl)thiazol-2-amine C10H8ClFN2S 242.70 N/A Chloro, fluoro, benzyl

Key Observations :

  • Molecular Weight : Bulky substituents (e.g., benzyl, pyrimidine) increase molecular weight, which may affect pharmacokinetics.
  • Melting Points : Higher melting points in benzothiazole-pyrimidine hybrids (e.g., APY1: 297–299°C) suggest strong intermolecular forces due to aromatic stacking .

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